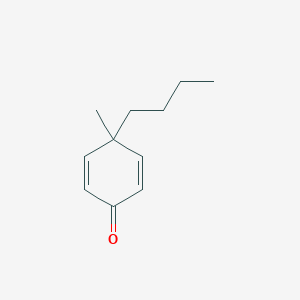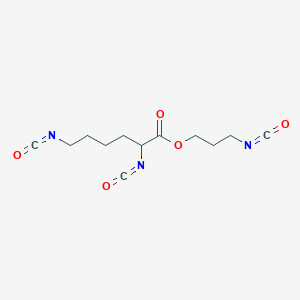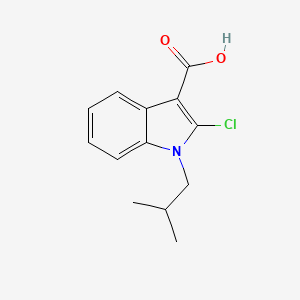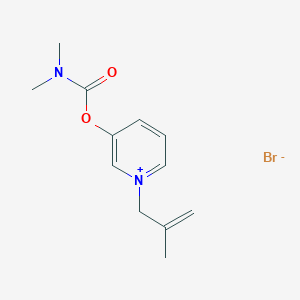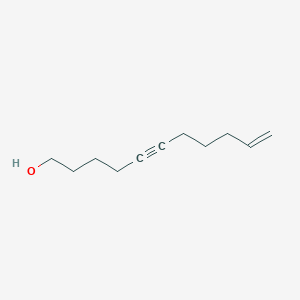
Undec-10-EN-5-YN-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Undec-10-EN-5-YN-1-OL is an organic compound with the molecular formula C11H18O It is a member of the alkenyl alcohol family, characterized by the presence of both an alkene and an alkyne functional group within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Undec-10-EN-5-YN-1-OL can be synthesized through several methods. One common approach involves the partial hydrogenation of undec-10-YN-1-OL, which introduces the alkene functionality while retaining the alkyne group. This reaction typically requires a palladium catalyst and hydrogen gas under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of advanced catalytic systems and continuous flow reactors to ensure high yield and purity. The process often includes steps such as distillation and purification to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Undec-10-EN-5-YN-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for hydroxyl group substitution.
Major Products Formed
Oxidation: Formation of undec-10-EN-5-YN-aldehyde or undec-10-EN-5-YN-oic acid.
Reduction: Formation of undec-10-EN-5-YN-alkane.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Undec-10-EN-5-YN-1-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antifungal and antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Undec-10-EN-5-YN-1-OL involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to disrupt fungal cell membranes, leading to cell lysis and death. The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Undec-10-YN-1-OL: Similar structure but lacks the alkene group.
Undec-10-EN-1-OL: Similar structure but lacks the alkyne group.
Undec-10-EN-5-YN-aldehyde: Oxidized form of Undec-10-EN-5-YN-1-OL.
Uniqueness
This compound is unique due to the presence of both alkene and alkyne functional groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of chemical transformations and applications compared to its analogs.
Properties
CAS No. |
65956-87-8 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
undec-10-en-5-yn-1-ol |
InChI |
InChI=1S/C11H18O/c1-2-3-4-5-6-7-8-9-10-11-12/h2,12H,1,3-5,8-11H2 |
InChI Key |
OZFYCJPQTMUDSN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCC#CCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Silane, [3-(2,4-cyclopentadien-1-yl)propyl]trimethoxy-](/img/structure/B14471164.png)
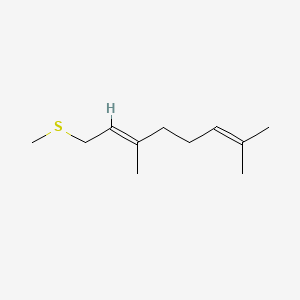
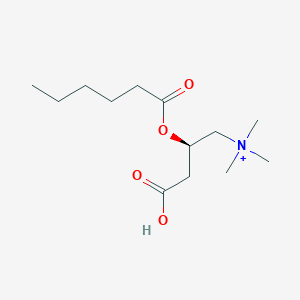
![Ethanesulfonic acid, 2-[3-(4-chloro-2-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B14471195.png)
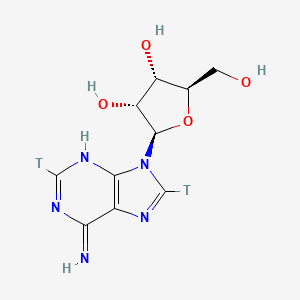
![1,1'-(Quinoxalino[2,3-b]quinoxaline-5,12-diyl)di(ethan-1-one)](/img/structure/B14471205.png)
![N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-2,6-dimethylpiperidin-1-amine](/img/structure/B14471209.png)
